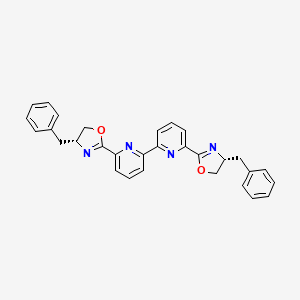
6,6'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with oxazoline rings, which are further functionalized with benzyl groups. The presence of these functional groups imparts specific chemical reactivity and potential for coordination with metal ions, making it a valuable ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Oxazoline Rings: The initial step involves the synthesis of oxazoline rings from amino alcohols and carboxylic acids. This reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Bipyridine Core Formation: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives. This step often employs palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Final Coupling: The final step involves the coupling of the oxazoline rings with the bipyridine core. This is usually achieved through a nucleophilic substitution reaction, where the oxazoline rings are introduced to the bipyridine core under basic conditions.
Industrial Production Methods
Industrial production of 6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the oxazoline rings or bipyridine core are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in polar solvents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
科学研究应用
6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has several scientific research applications, including:
Coordination Chemistry: The compound serves as a ligand in the formation of coordination complexes with transition metals
Material Science: The compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Biological Studies: The compound and its derivatives are investigated for their biological activity, including potential antimicrobial and anticancer properties. They are also used as probes in biochemical assays to study metal ion interactions in biological systems.
Medicinal Chemistry: Research explores the compound’s potential as a drug candidate or as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.
作用机制
The mechanism of action of 6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological molecules, such as proteins and nucleic acids, influencing their structure and function. The compound’s oxazoline rings and bipyridine core provide multiple coordination sites, allowing for versatile binding modes and the formation of diverse metal-ligand architectures. This coordination ability is crucial for its catalytic activity and biological effects.
相似化合物的比较
Similar Compounds
6,6’-Bis(2-pyridyl)-2,2’-bipyridine: A related compound with similar coordination properties but lacking the oxazoline rings.
6,6’-Bis(4,5-dihydrooxazol-2-yl)-2,2’-bipyridine: Similar structure but without the benzyl groups, affecting its solubility and reactivity.
6,6’-Bis(benzoxazol-2-yl)-2,2’-bipyridine: Contains benzoxazole rings instead of oxazoline, leading to different electronic and steric properties.
Uniqueness
6,6’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to the presence of both oxazoline rings and benzyl groups, which enhance its coordination ability and provide additional functionalization sites. This combination of features makes it a versatile ligand for the synthesis of complex metal-organic structures and a valuable tool in various scientific research applications.
属性
IUPAC Name |
(4R)-4-benzyl-2-[6-[6-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O2/c1-3-9-21(10-4-1)17-23-19-35-29(31-23)27-15-7-13-25(33-27)26-14-8-16-28(34-26)30-32-24(20-36-30)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOXNFZGFWMHTG-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
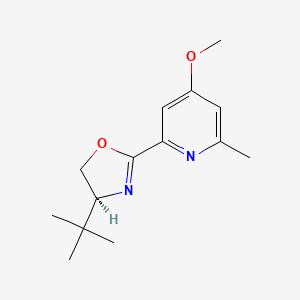
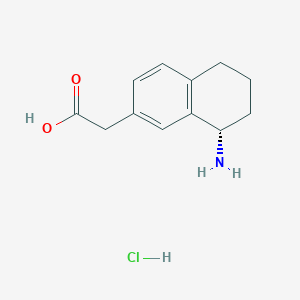
![(3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8181181.png)
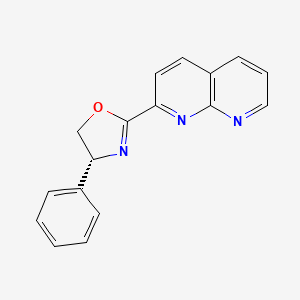
![(2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B8181199.png)
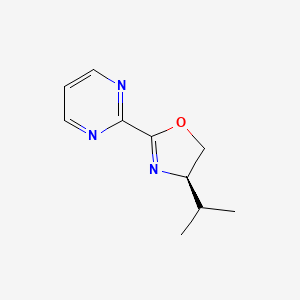
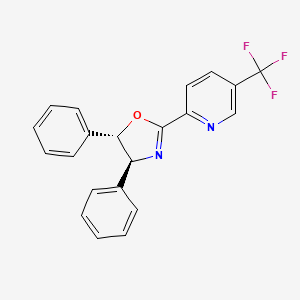
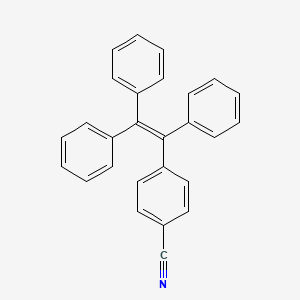

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carbaldehyde))](/img/structure/B8181239.png)
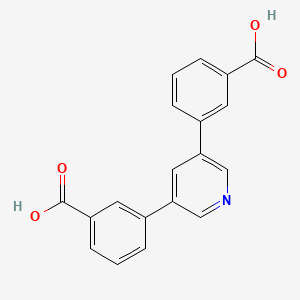
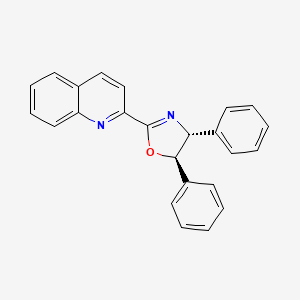
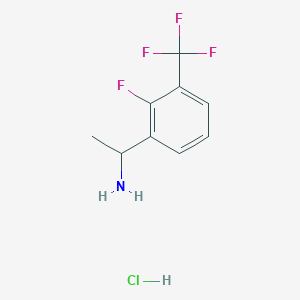
![2-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8181266.png)
